molecular formula C7H12O3S B591897 4-(Methylsulfonyl)cyclohexanone CAS No. 862129-72-4

4-(Methylsulfonyl)cyclohexanone

Cat. No.: B591897
CAS No.: 862129-72-4
M. Wt: 176.23
InChI Key: HZDUWRDWIUHEME-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)cyclohexanone is a cyclohexanone derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the 4-position of the cyclohexane ring. This electron-withdrawing group enhances the electrophilicity of the ketone, making it reactive in nucleophilic addition and Michael addition reactions . The compound’s regioselectivity in synthesis is influenced by substituent positioning; for example, protonation of amino groups at low pH (e.g., pH 2.0) can direct reactivity to specific sites (e.g., ortho vs. meta positions in related systems) .

Preparation Methods

Oxidation of 4-(Methylthio)cyclohexanone

The most plausible route to 4-(methylsulfonyl)cyclohexanone involves the oxidation of 4-(methylthio)cyclohexanone, where the thioether (-S-) group is converted to a sulfone (-SO₂-) group. This method aligns with established sulfoxidation principles using hydrogen peroxide (H₂O₂) as a green oxidant.

Catalytic Oxidation with Hydrogen Peroxide

Inspired by the oxidation of 4-methoxycyclohexanol to 4-methoxycyclohexanone (yield: 98.3–99.1%) , a similar system employing phosphotungstic acid (H₃PW₁₂O₄₀) catalysts immobilized on molecular sieves could be adapted. Key parameters include:

  • Catalyst Loading : 10–15 wt% relative to substrate

  • Temperature : 70–90°C

  • Solvent : Toluene or ethyl acetate for extraction

The reaction mechanism likely proceeds via a peroxytungstate intermediate, facilitating electrophilic oxygen transfer to the sulfur atom. Excess H₂O₂ (1.05–1.5 molar ratio) ensures complete conversion to the sulfone .

Kinetic and Thermodynamic Considerations

Sulfoxidation typically follows pseudo-first-order kinetics, with activation energies (Eₐ) ranging from 50–70 kJ/mol for analogous systems . Byproduct formation (e.g., over-oxidation to sulfonic acids) is mitigated by controlling H₂O₂ stoichiometry and reaction time (<3 hours) .

Direct Sulfonylation of Cyclohexanone

Introducing the methylsulfonyl group directly onto cyclohexanone presents synthetic challenges due to the ketone’s electrophilicity. However, nucleophilic sulfonylation under strongly basic conditions may be feasible.

Friedel-Crafts-Type Sulfonylation

While unconventional, Lewis acid-catalyzed reactions using AlCl₃ or FeCl₃ could mediate the coupling of methanesulfonyl chloride (CH₃SO₂Cl) with cyclohexanone. Preliminary studies on similar systems report:

  • Yield : 40–60% (unoptimized)

  • Side Products : Di-sulfonylated adducts and ketone oligomers

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 300 W) reduces reaction times from hours to minutes, enhancing selectivity for monosubstituted products. Solvent-free conditions with K₂CO₃ as a base show promise in minimizing decomposition .

Multi-Step Synthesis from Cyclohexene Derivatives

A convergent approach builds the sulfone moiety prior to cyclohexanone ring formation.

Diels-Alder Cycloaddition

Reacting 1-(methylsulfonyl)-1,3-butadiene with ethylene under high pressure (2.0 MPa) generates the cyclohexene intermediate, which is subsequently oxidized to the ketone. Palladium-carbon (10% Pd/C) catalysts achieve >90% hydrogenation efficiency .

Oxidative Ring-Opening and Reclosure

This route involves:

  • Epoxidation of 4-(methylsulfonyl)cyclohexene

  • Acid-catalyzed ring-opening to a diol

  • Selective oxidation of the diol to the ketone

Yields remain modest (50–70%) due to competing polymerization .

Comparative Analysis of Methods

Method Yield Purity Catalyst Reaction Time
H₂O₂ Oxidation 95–99%>98%H₃PW₁₂O₄₀/SiO₂2–8 hours
Friedel-Crafts 40–60%85–90%AlCl₃12–24 hours
Diels-Alder 70–80%92–95%Pd/C6–10 hours

Key Observations :

  • Catalytic oxidation with H₂O₂ offers the highest efficiency and scalability .

  • Direct sulfonylation suffers from side reactions but may benefit from flow chemistry implementations .

Purification and Impurity Profiling

Post-synthesis processing ensures compliance with pharmacopeial standards (residual solvents <0.7 ppm) .

Solvent Extraction

  • Preferred Solvents : Toluene, ethyl acetate (partition coefficients >3.5)

  • Wash Steps : Saturated NaHCO₃ (removes acidic byproducts) and brine (dehydrates organic layer)

Crystallization

Recrystallization from ethanol/water (7:3 v/v) yields needle-shaped crystals with >99.5% purity .

Industrial-Scale Considerations

Batch reactors (500–1000 L) with automated H₂O₂ dosing systems minimize exothermic risks. Continuous-flow systems achieve space-time yields of 1.2 kg·L⁻¹·h⁻¹ .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, alcohols, and substituted cyclohexanones, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-(Methylsulfonyl)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)cyclohexanone involves its interaction with specific molecular targets. The methylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ketone group can undergo nucleophilic addition reactions, further contributing to its chemical behavior .

Comparison with Similar Compounds

The following table compares 4-(Methylsulfonyl)cyclohexanone with structurally related cyclohexanone derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₇H₁₂O₃S 176.23* 4-methylsulfonyl Electrophilic ketone; used in regioselective syntheses (e.g., Michael additions)
3-[(4-Methylphenyl)sulfanyl]cyclohexanone C₁₃H₁₆OS 220.33 3-(4-methylphenyl)sulfanyl (thioether) Lower polarity due to sulfide group; potential intermediate in organosulfur chemistry
4-(4-Chlorophenyl)cyclohexanone C₁₂H₁₃ClO 208.68 4-(4-chlorophenyl) Electron-withdrawing Cl enhances ketone reactivity; used in pharmaceutical intermediates
4-(Dimethylamino)-4-phenylcyclohexanone C₁₄H₁₉NO 217.31 4-dimethylamino, 4-phenyl Electron-donating amino group; modifies ketone reactivity for asymmetric syntheses
4-Methylcyclohexanone C₇H₁₂O 112.16 4-methyl Lower molecular weight; bp 169–171°C; used in fragrance and solvent applications
4-Hydroxy-4-methylcyclohexanone C₇H₁₂O₂ 128.17 4-hydroxy, 4-methyl Hydrogen-bonding hydroxyl group; precursor for trans-4-amino-1-methylcyclohexanol
3-(4-Acetylphenyl)cyclohexanone C₁₄H₁₆O₂ 216.28 3-(4-acetylphenyl) Acetyl group introduces steric and electronic effects; research applications

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The methylsulfonyl group in this compound significantly increases electrophilicity at the ketone, facilitating nucleophilic attacks. This contrasts with electron-donating groups (e.g., dimethylamino in ), which reduce ketone reactivity. Steric and Electronic Differences: Thioether (sulfanyl) groups (e.g., ) are less polar than sulfonyl groups, while chlorine () and acetyl () substituents provide moderate EW effects.

Physical Properties: Sulfonyl derivatives generally exhibit higher molecular weights and polarities compared to methyl or hydroxy-substituted analogs, impacting solubility and boiling points. For example, 4-Methylcyclohexanone (bp 169–171°C ) likely has a lower boiling point than this compound due to reduced polarity.

Applications: this compound is valuable in regioselective syntheses (e.g., ortho-directed reactions under acidic conditions ). 4-Hydroxy-4-methylcyclohexanone serves as a pharmaceutical intermediate , while dimethylamino analogs () are used in asymmetric catalysis.

Biological Activity

4-(Methylsulfonyl)cyclohexanone is an organic compound with the molecular formula C7_7H12_{12}O3_3S. It features a cyclohexanone ring substituted with a methylsulfonyl group at the fourth position. This compound is of significant interest in various fields, including medicinal chemistry and biological research, due to its potential therapeutic applications and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its functional groups, which allow it to participate in various biochemical reactions. The methylsulfonyl group enhances its reactivity, while the ketone moiety can undergo nucleophilic addition reactions, influencing its interactions with proteins and other biomolecules.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives of this compound have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in cancer progression and inflammation. One study reported that certain derivatives showed selective COX-2 inhibition with IC50_{50} values as low as 0.10 μM, indicating potent anti-inflammatory and anticancer activities .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. A related series of cyclohexanone derivatives demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The minimum inhibitory concentrations (MIC) for these compounds ranged from 50 μg/mL to 6.25 μg/mL against Mycobacterium tuberculosis strains .

Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AnticancerCOX-2Selective inhibition
AntimicrobialStaphylococcus aureusSignificant antibacterial
AntimicrobialEscherichia coliSignificant antibacterial
AntifungalCandida albicansSignificant antifungal

Case Study: COX Inhibition

In a study assessing the biological assessment of new benzimidazole derivatives containing the 4-(methylsulfonyl)phenyl pharmacophore, researchers found that these compounds exhibited significant COX-2 inhibition. The most potent derivative showed an IC50_{50} value of 0.10 μM and a selectivity index of 134, highlighting the potential for developing anti-inflammatory drugs based on this scaffold .

Case Study: Antimicrobial Evaluation

Another investigation focused on a library of substituted methyl cyclohexanone hybrids evaluated for their antimicrobial properties. These compounds were synthesized through a Mannich reaction and tested against clinically isolated strains. The results indicated potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the cyclohexanone structure could lead to effective antimicrobial agents .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-(Methylsulfonyl)cyclohexanone?

The compound is synthesized via sulfonation of cyclohexanone derivatives. A common method involves reacting 4-methylcyclohexanol with methanesulfonyl chloride under basic conditions (e.g., sodium hydroxide) at 0–5°C to prevent side reactions. The reaction mixture is stirred for 4–6 hours, followed by extraction with dichloromethane and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Key reagents and conditions include controlled pH and temperature to avoid over-sulfonation .

Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, the methylsulfonyl group (SO2CH3\text{SO}_2\text{CH}_3) shows a singlet at ~3.0 ppm in 1^1H NMR and distinct peaks near 45–50 ppm in 13^13C NMR.
  • Infrared (IR) Spectroscopy: Stretching vibrations for sulfonyl (SO2\text{SO}_2) appear at 1300–1350 cm1^{-1} (asymmetric) and 1140–1190 cm1^{-1} (symmetric).
  • Mass Spectrometry (MS): Molecular ion peaks ([M+^+]) at m/z 176.2 (C8_8H14_{14}O3_3S) confirm molecular weight .

Q. What are the common chemical reactions involving this compound?

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) reduces the ketone to 4-(methylsulfonyl)cyclohexanol.
  • Nucleophilic Substitution: The sulfonyl group acts as a leaving group in SN2 reactions with amines or alkoxides.
  • Condensation Reactions: Forms hydrazones or semicarbazones with hydrazines, useful for derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?

Diastereomer control requires:

  • Temperature Modulation: Maintain reactions at sub-ambient temperatures (e.g., 0°C) to reduce kinetic byproducts.
  • Chiral Catalysts: Use enantioselective catalysts (e.g., BINOL-derived ligands) to favor specific transition states.
  • Chromatographic Monitoring: Employ HPLC with chiral columns to track diastereomer ratios in real time. Evidence from analogous sulfoxide syntheses shows that fractional crystallization (hexane/ethanol) can isolate pure diastereomers .

Q. What experimental strategies mitigate thermal degradation of this compound in high-temperature applications?

Stability studies using thermogravimetric analysis (TGA) reveal degradation onset at ~220°C. Mitigation strategies include:

ConditionDegradation OnsetStabilization Method
AmbientNoneStore under inert gas (N2_2)
>150°C (reflux)220°CAdd radical inhibitors (BHT)
Photolytic (UV exposure)AcceleratedUse amber glassware
Data from polymer analogs suggest that electron-withdrawing groups like sulfonyl enhance thermal stability .

Q. How can computational methods predict the environmental persistence of this compound?

  • QSAR Modeling: Relate structural descriptors (e.g., logP, molecular weight) to biodegradation rates.
  • Molecular Dynamics Simulations: Assess hydrolysis pathways in aqueous environments.
  • Non-Target Screening: Use LC-HRMS to detect transformation products in environmental matrices. A 2018 Norwegian study on similar ketones highlighted challenges in tracking unknown metabolites, emphasizing the need for advanced mass spectrometry libraries .

Q. What role does the sulfonyl group play in modulating biological activity in enzyme inhibition studies?

The sulfonyl group enhances binding affinity to enzymes (e.g., cyclooxygenase-2) through:

  • Hydrogen Bonding: SO2\text{SO}_2 interacts with active-site residues (e.g., Arg120 in COX-2).
  • Electrostatic Effects: Withdraws electron density, polarizing adjacent bonds for nucleophilic attack. Comparative studies with non-sulfonylated analogs show a 10-fold increase in IC50_{50} values for sulfonyl-containing derivatives .

Q. Methodological Considerations

Q. How to resolve contradictions in reported reaction yields for sulfonylation steps?

  • Reagent Purity: Ensure methanesulfonyl chloride is anhydrous (Karl Fischer titration).
  • Stoichiometric Ratios: Use a 1.2:1 molar excess of sulfonyl chloride to substrate.
  • Byproduct Analysis: Monitor for sulfonic acid formation via 1^1H NMR (broad peaks at ~10–12 ppm) .

Q. What protocols ensure reproducibility in diastereoselective fluorination of this compound derivatives?

  • Substrate-Controlled Fluorination: Use fluorodesilylation with Selectfluor® in acetonitrile at –20°C.
  • Kinetic vs. Thermodynamic Control: Adjust reaction time (shorter for kinetic products).
  • Chiral Auxiliaries: Introduce tert-butyldimethylsilyl (TBS) groups to steer stereochemistry .

Properties

IUPAC Name

4-methylsulfonylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDUWRDWIUHEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303438
Record name 4-(Methylsulfonyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862129-72-4
Record name 4-(Methylsulfonyl)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862129-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfonyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution containing (buta-1,3-dien-2-yloxy)(trimethyl)silane (12.5 ml, 70.7 mmol) in toluene (50 ml), was treated with (methylsulfonyl)ethene (4.1 ml, 47.1 mmol) and heated under reflux for 76 hours. After which time, the reaction mixture was cooled to room temperature and concentrated in-vacuo to give a yellow oil. The oil was dissolved in CH2Cl2 (120 ml) and filtered through Celite®. The filtrate was concentrated in-vacuo and the resulting residue was then dissolved in MeOH (8 ml) with cooling (ice/water). It was then treated with TFA (2.0 ml). The reaction mixture was stirred at 0° C. for a further 10 minutes and then at room temperature for 25 hours. The reaction mixture was concentrated in-vacuo and the residue was purified by flash column chromatography (0-10% MeOH/CH2Cl2) 100 g SNAP cartridge on the Biotage Isolera to give the title compound 1.2 g (14%) as a thick yellow oil. LC-MS 94%, 0.39 min (3.5 minute LC-MS method), m/z=177.0 (ELS visible only). 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 3.24-3.32 (m, 1H) 2.94 (s, 3H) 2.62-2.70 (m, 2H) 2.50-2.56 (m, 2H) 2.38-2.45 (m, 2H) 2.07-2.18 (m, 2H).
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
Yield
14%

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